N-Pentadecanoyl-D-erythro-sphingosine-d7
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Overview
Description
C15 Ceramide-d7 (d181-d7/150), N-pentadecanoyl-D-erythro-sphingosine(d7), powder: is a synthetic ceramide containing sphingosine with pentadecanoic acid. It is a deuterated derivative of C15 Ceramide (d18:1/15:0), which means it has been labeled with deuterium, a stable isotope of hydrogen. This compound is used extensively in scientific research due to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C15 Ceramide-d7 (d18:1-d7/15:0) involves the incorporation of deuterium into the sphingosine backbone. The general synthetic route includes the following steps:
Synthesis of Deuterated Sphingosine: The sphingosine backbone is synthesized with deuterium atoms incorporated at specific positions.
Acylation: The deuterated sphingosine is then acylated with pentadecanoic acid to form the final product.
Industrial Production Methods: Industrial production of C15 Ceramide-d7 (d18:1-d7/15:0) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: C15 Ceramide-d7 (d18:1-d7/15:0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: Substitution reactions can modify the acyl chain or the sphingosine backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Sphingosine: Formed through reduction.
Modified ceramides: Formed through substitution reactions.
Scientific Research Applications
C15 Ceramide-d7 (d18:1-d7/15:0) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of ceramides and sphingolipids.
Biology: Studied for its role in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Mechanism of Action
The mechanism of action of C15 Ceramide-d7 (d18:1-d7/15:0) involves its interaction with cellular membranes and signaling pathways:
Molecular Targets: It targets sphingolipid metabolic pathways and enzymes involved in ceramide synthesis and degradation.
Pathways Involved: It plays a role in the regulation of apoptosis, cell differentiation, and proliferation by modulating the levels of bioactive sphingolipids.
Comparison with Similar Compounds
- C18 Ceramide-d7 (d18:1-d7/18:0)
- C16 Ceramide-d7 (d18:1-d7/16:0)
- C24:1 Ceramide-d7 (d18:1-d7/24:1 (15Z))
- C24 Ceramide-d7 (d18:1-d7/24:0)
Comparison:
- Chain Length: The primary difference lies in the length of the acyl chain. C15 Ceramide-d7 has a 15-carbon acyl chain, while the others have varying lengths (16, 18, 24 carbons).
- Applications: While all these compounds are used in similar research applications, the specific chain length can influence their biological activity and function .
Properties
Molecular Formula |
C33H65NO3 |
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Molecular Weight |
530.9 g/mol |
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2 |
InChI Key |
HBULQAPKKLNTLT-CVNQHAACSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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